This compound is derived from the spirocyclic framework of 1,6-diazaspiro[3.3]heptane. The hemioxalate form indicates that it is a salt or ester derived from oxalic acid, which contributes to its solubility and reactivity. The molecular formula of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate is with a molecular weight of approximately 462.56 g/mol .
The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate typically involves several steps:
The molecular structure of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Weight | 462.56 g/mol |
Density | Not specified |
Solubility | Soluble in organic solvents |
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate involves its interaction with biological targets such as enzymes or receptors:
The exact pathways and molecular targets remain an area of ongoing research, as studies aim to elucidate how this compound exerts its effects at a cellular level .
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and development settings.
The scientific applications of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate include:
The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate centers on constructing the strained spiro[3.3]heptane core, a bicyclic system where two rings share a central quaternary carbon atom. This architecture demands precise bond formation to maintain the orthogonal ring geometry. The most efficient route employs a double-alkylation strategy: a primary amine (e.g., 2,2′-ethylenedioxydiethylamine) undergoes sequential nucleophilic substitutions with 1,2-dibromoethane. This forms the central spirocyclic system through intramolecular ring closure, where the amine nitrogen attacks adjacent carbon atoms to generate two azetidine rings fused at C3 [3] [7].
A critical mechanistic step involves in situ protection of the secondary amine using di-tert-butyl dicarbonate (Boc~2~O). This occurs immediately after spirocyclization to prevent over-alkylation or polymerization. The Boc group directs regioselectivity toward N1-carboxylation, exploiting steric and electronic differences between the two nitrogen atoms. Computational studies (logP ~0.93, TPSA ~41.6 Ų) confirm the steric accessibility of N1 due to reduced ring strain compared to N6 [3] [7]. Final crystallization often yields the hemioxalate salt to enhance stability.
Table 1: Key Synthetic Routes for Spiro[3.3]heptane Core Formation
Method | Reagents | Yield (%) | Key Conditions | Regioselectivity |
---|---|---|---|---|
Double alkylation | 1,2-Dibromoethane, K~2~CO~3~ | 65–72 | Reflux, DMF, 24 h | Moderate (N1:N6 = 4:1) |
Reductive amination | Glyoxal, NaBH~3~CN | 55 | RT, MeOH | Low |
Ring expansion | Cyclopropyl imine, Pd catalysis | 48 | 80°C, Toluene | High (N1 only) |
The Boc group is the predominant protecting moiety for this diazaspiro system due to its optimal balance of steric bulk, stability under basic conditions, and selective deprotection. In tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, the Boc group is installed at N1 rather than N6 because the former’s position adjacent to the spiro carbon reduces ring strain during carboxylation. Alternative groups like carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) are less suitable: Cbz necessitates hydrogenolysis (incompatible with pharmaceutical intermediates), while Fmoc’s base sensitivity risks ring decomposition [1] [8].
A key challenge arises during Boc deprotection for downstream functionalization. Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) quantitatively removes Boc but generates the hygroscopic TFA salt, complicating isolation. To mitigate this, hemioxalate salt formation is employed post-deprotection. The oxalic acid counterion provides crystalline stability, with a 2:1 amine-to-acid stoichiometry ensuring optimal solid-state packing [4] [8]. This strategy maintains >97% purity (HPLC) while avoiding oil formation during workup.
Table 2: Protecting Group Performance Comparison
Group | Deprotection Conditions | Compatibility with Diazaspiro Core | Crystallinity of Salt Forms |
---|---|---|---|
Boc | TFA (20–50%), RT, 1–2 h | Excellent | High (hemioxalate) |
Cbz | H~2~, Pd/C, MeOH | Poor (ring hydrogenation risk) | Moderate |
Fmoc | Piperidine, DMF | Low (base-induced decomposition) | Low |
Hemioxalate salt formation is critical for stabilizing the highly polar free base of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate. This process involves reacting two equivalents of the free base with one equivalent of oxalic acid (HOOC-COOH) in aprotic solvents. The 2:1 stoichiometry ensures charge neutralization without excessive acidity, which could cleave the Boc group. Solvent polarity directly impacts crystal habit and purity: acetone yields plate-like crystals with 97–99% purity, while THF/water mixtures give needles prone to solvent inclusion [2] [4] [5].
Kinetic studies reveal that supersaturation control is vital. Slow antisolvent addition (e.g., diethyl ether into acetone solutions) at 0–5°C produces uniformly sized particles ideal for filtration. Ethyl acetate is avoided due to esterification side reactions with oxalic acid. Post-crystallization, the hemioxalate salt exhibits superior storage stability (>24 months at 2–8°C under inert gas) compared to the hydrochloride salt, which shows hydrolytic degradation [4] [8].
Scaling spirocyclic synthesis beyond laboratory batches faces three key hurdles:
Table 3: Process Parameters for Scalable Synthesis
Step | Critical Process Parameter (CPP) | Optimal Range | Impact on Quality |
---|---|---|---|
Spirocyclization | Bromoethane addition rate | 0.5 mL/min·kg~starting material~ | Prevents ΔT > 50°C; avoids hydrolysis |
Hemioxalate crystallization | Antisolvent addition temperature | 0–5°C | Controls particle size (D~90~ = 50 µm) |
Boc deprotection | TFA concentration | 30% v/v in DCM | Minimizes Boc cleavage to <2% |
Drying | Residual solvent limits | Acetone < 0.5% w/w | Prevents caking during storage |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: